
Manganese silicate
Vue d'ensemble
Description
Manganese silicate is a yellow-red, crystalline material that occurs in nature in the minerals rhodonite, manganjustite, and tephroite . It is used as a red colorant in glass and ceramic glazes . It is a silicate mineral, which is an inorganic compound consisting of subunits with the formula [SiO 2+n] 2n− . The charges of the silicate anions are balanced by metal cations, typical cations being Mg 2+, Fe 2+, and Na + .
Synthesis Analysis
Manganese silicate can be synthesized using a hydrothermal method . In one approach, manganese silicate nanosheets are uniformly grown on the inner and outer surface of diatomite, resulting in more catalytic active sites . Another method involves the synthesis of amorphous hollow manganese silicate nanospheres (AHMS) via a facile one-step hydrothermal method .
Molecular Structure Analysis
The molecular formula of manganese silicate is MnOSi . It has an average mass of 131.022 Da and a monoisotopic mass of 130.899719 Da . The structure of silicates involves silicon being tetrahedral, surrounded by four oxides .
Chemical Reactions Analysis
In the context of steelmaking, changes in oxide inclusion composition mainly occur because of the reduction of SiO2 and MnO from the inclusions by Al (picked up from the slag) in the steel .
Physical And Chemical Properties Analysis
Manganese silicate is insoluble in water . It has a melting point of 1323°C and a density of 3.48 g/ml . It is also characterized by a high grade but lower oxidation state compared to land-based ores, which can potentially reduce the energy intensity of SiMn production .
Applications De Recherche Scientifique
1. Microelectronic Fabrication
Manganese silicate's application in microelectronics involves forming diffusion barriers to prevent copper interconnects' electromigration into silicon substrates. The manganese silicate layer reacts with the silicon dioxide surface, forming a barrier during fabrication. This application is significant for advancing microelectronic device reliability and performance (Huaxing Sun, Xiangdong Qin, & F. Zaera, 2011).
2. Lithium-Ion Batteries
Manganese silicate has shown promise as an anode material in lithium-ion batteries. Its carbon-coated form exhibits exceptional rate performance and high-rate cycling stability, indicating potential in fast-charging/discharging battery applications. This application contributes significantly to the development of efficient energy storage technologies (Yue-Ya Wang et al., 2015).
3. Supercapacitors
In the field of energy storage, manganese silicate serves as a novel electrode material for supercapacitors. Its high specific surface area and porous structure provide excellent capacitance and rate performance, making it a promising candidate for next-generation supercapacitor technologies (Hong-Yan Wang et al., 2016).
4. Catalysis
Manganese silicate's role in catalysis, particularly in porous silicates, is notable. Its incorporation into silicate frameworks generates active sites for various chemical conversions, addressing challenges in environmentally benign catalysis. This application underscores manganese silicate's versatility in industrial chemical processes (Nataša Novak Tušar, Sigrun Jank, & R. Gläser, 2011).
5. Magnetic Resonance Imaging (MRI)
In the biomedical field, manganese silicate nanoparticles are utilized as T1-MRI contrast agents and drug delivery carriers. They exhibit pH/redox-responsive MRI features and potential for chemotherapy applications, showcasing manganese silicate's role in advancing medical imaging and drug delivery (Xiaowei Li et al., 2016).
6. Water Treatment
Manganese silicate serves as an efficient catalyst in the ozonation process for water treatment, particularly in degrading harmful chemicals like m-Chloronitrobenzene in drinking water. This application highlights its potential in improving water purification methods (Yue Liu et al., 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Manganese silicate has potential applications in various fields. For instance, it has been used as an electrode material for supercapacitors and as an oxygen evolution catalyst . There is also interest in using manganese silicate derived from deep-sea nodules, which has potential to lower cost and CO2 emissions compared to conventional Mn sources .
Propriétés
IUPAC Name |
dioxido(oxo)silane;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTZLJPZXLHCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929107 | |
| Record name | Manganese(2+) oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.021 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese silicate | |
CAS RN |
7759-00-4, 13568-32-6 | |
| Record name | Manganese silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(2+) silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5ZUV8923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



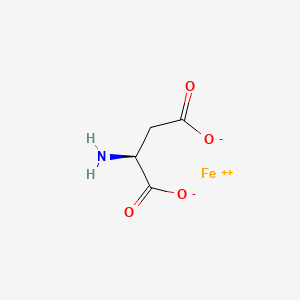
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)



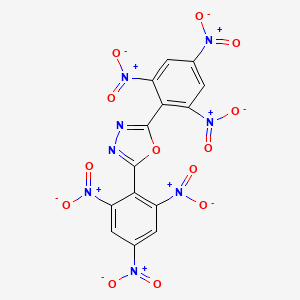
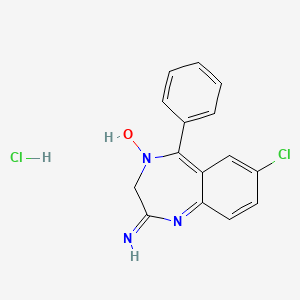
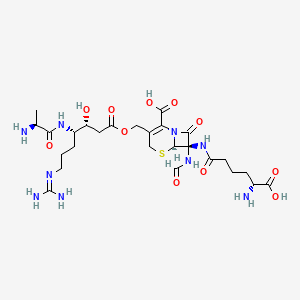

![7-(Acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1253466.png)
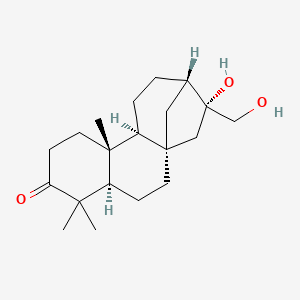
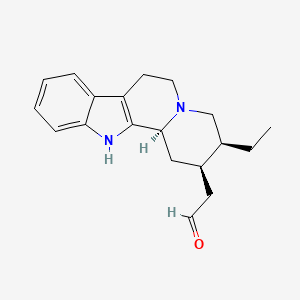
![(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1253471.png)
